3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide
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Overview
Description
Preparation Methods
The synthesis of 3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide involves several steps. The key steps include the formation of the aziridine rings and the attachment of the phosphoryloxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent quality control measures.
Chemical Reactions Analysis
3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine rings can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide involves its conversion into an active metabolite by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This active metabolite then acts as a DNA alkylating agent, cross-linking DNA strands and inhibiting DNA replication and transcription. This leads to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Thiotepa: Another DNA alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of action.
Melphalan: Another alkylating agent used in the treatment of multiple myeloma.
These compounds share some similarities in their use as chemotherapeutic agents but differ in their specific structures and mechanisms of action.
Properties
Molecular Formula |
C21H25N4O6P |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m0/s1 |
InChI Key |
NWGZZGNICQFUHV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 |
Origin of Product |
United States |
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